molecular formula C11H14O6S2 B1437548 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid CAS No. 1040682-15-2

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

Cat. No.: B1437548
CAS No.: 1040682-15-2
M. Wt: 306.4 g/mol
InChI Key: DTJJZJJHGDFFBO-UHFFFAOYSA-N
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Description

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS 1040682-15-2) is a high-value chemical building block with significant applications in organic synthesis, pharmaceutical research, and proteomics. Its molecular formula is C 11 H 14 O 6 S 2 , with a molar mass of approximately 306.4 g/mol . The compound features a propionic acid moiety attached to a phenyl ring that is symmetrically substituted at the 3- and 5-positions with strong electron-withdrawing methanesulfonyl groups (-SO 2 CH 3 ) . This distinct structure, characterized by its electron-deficient aromatic ring, profoundly influences the compound's electronic properties, solubility, and reactivity, making it a versatile intermediate for constructing complex molecular architectures . In biochemical research, this compound is primarily investigated for its potential biological activities. Preliminary studies suggest it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as protein tyrosine phosphatases and kinases, which are crucial for cellular signal transduction . Its strong electron-withdrawing groups enhance its acidity and reactivity compared to simpler phenylpropanoic acid analogs, potentially leading to stronger interactions with biological targets . This makes it a valuable candidate for use in proteomics studies as a biochemical tool for labeling proteins and studying protein interactions and post-translational modifications in complex biological systems . The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet prior to use and handle the product with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

3-[3,5-bis(methylsulfonyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6S2/c1-18(14,15)9-5-8(3-4-11(12)13)6-10(7-9)19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJJZJJHGDFFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-15-2
Record name 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
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Biological Activity

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS No. 1040682-15-2) is a chemical compound that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This compound features a propionic acid backbone with dual methanesulfonyl substitutions, which enhance its solubility and reactivity, making it a valuable candidate for various applications in medicinal chemistry and proteomics.

  • Molecular Formula : C11_{11}H14_{14}O6_6S2_2
  • Molar Mass : Approximately 306.36 g/mol
  • Structure : The compound's structure includes a propionic acid moiety attached to a phenyl group that is further substituted at the 3 and 5 positions with methanesulfonyl groups, contributing to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of protein tyrosine phosphatases and kinases, which are crucial for signal transduction in cellular processes such as immune response and metabolism .
  • Receptor Interaction : Binding affinity to receptors involved in inflammatory responses, indicating possible therapeutic applications in treating inflammatory diseases.

Case Studies

  • Inflammatory Pathways : A study investigated the effects of various propionic acid derivatives on inflammation-related enzymes. It was found that compounds with similar structural features to this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .
  • Proteomics Applications : In proteomics research, this compound has been utilized as a biochemical tool to study protein interactions and modifications. Its solubility and reactivity make it suitable for labeling proteins in complex biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
2-[3,5-bis(trifluoromethyl)phenyl]propanoic AcidTrifluoromethyl-substitutedExhibits different electronic properties
3-Phenylpropionic AcidSimple phenyl substitutionLess complex than bis(methanesulfonyl) variant
2-(4-Methylphenyl)-2-methylpropanoic AcidMethyl-substitutedDifferent substitution pattern affects activity

This comparison highlights how the dual methanesulfonyl substitutions in this compound enhance its biological activity compared to simpler analogs.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently in laboratory settings. These methods include nucleophilic substitution reactions involving the methanesulfonyl groups.
  • Pharmacological Evaluation : Initial pharmacological studies indicate that this compound may possess anti-inflammatory properties, with ongoing research aimed at elucidating its pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Biochemical Research

Proteomics Studies
One of the primary applications of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid is in proteomics research. It serves as a biochemical reagent for studying protein interactions and post-translational modifications. The compound's ability to modify proteins can provide insights into their functional mechanisms, particularly in the context of disease states where protein function is altered.

Enzyme Interaction Studies
Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Preliminary data suggest that it could serve as a modulator of enzyme activity, potentially influencing therapeutic targets for conditions such as arthritis or other inflammatory diseases. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics associated with these interactions.

Synthetic Organic Chemistry

The chemical reactivity of this compound is attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amide formation, while the methanesulfonyl groups can participate in nucleophilic substitution reactions. This versatility makes it useful in synthetic organic chemistry for constructing more complex molecular architectures.

Potential Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound in treating inflammatory diseases. The compound's structural features may enhance its solubility and bioavailability compared to similar compounds, making it a candidate for drug development aimed at modulating inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

The methanesulfonyl groups in the target compound confer strong electron-withdrawing effects, making the phenyl ring electron-deficient. This contrasts with analogs bearing electron-donating groups (EDGs) or weaker electron-withdrawing groups (EWGs):

  • 3-(3,5-Dimethoxyphenyl)propionic Acid : Methoxy (-OCH₃) groups are EDGs, increasing electron density on the phenyl ring and reducing the acidity of the propionic acid group compared to the target compound .
  • 3-(3,5-Bis(trifluoromethyl)phenyl)propionic Acid : Trifluoromethyl (-CF₃) groups are moderately strong EWGs, but their inductive effects are weaker than methanesulfonyl. The target compound’s acidity (lower pKa) is likely higher due to the stronger electron withdrawal of -SO₂CH₃ .
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: Bulky tert-butyl groups introduce steric hindrance, while the hydroxyl (-OH) group provides hydrogen-bonding capacity, contrasting with the sulfonyl groups’ polarity and lack of H-bond donors .
Table 1: Substituent Impact on Key Properties
Compound Substituents Electron Effect Acidity (Relative) Solubility (Polar Solvents)
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid -SO₂CH₃ (3,5-positions) Strong EWG High High
3-(3,5-Dimethoxyphenyl)propionic acid -OCH₃ (3,5-positions) Moderate EDG Low Moderate
3-(3,5-Bis(trifluoromethyl)phenyl)propionic acid -CF₃ (3,5-positions) Moderate EWG Moderate Moderate
3-(4-Hydroxyphenyl)propionic acid -OH (4-position) Moderate EDG Moderate High

Physicochemical Properties

  • Solubility : The sulfonyl groups enhance solubility in polar solvents (e.g., DMSO, water) compared to methyl- or tert-butyl-substituted analogs, which are more lipophilic .
  • Thermal Stability : Methanesulfonyl groups may improve thermal stability relative to hydroxylated analogs, which are prone to oxidation .

Reactivity and Metabolic Pathways

  • Chemical Reactivity : The electron-deficient phenyl ring in the target compound facilitates electrophilic substitution at the para position, unlike EDG-bearing analogs where substitution occurs at ortho/para positions .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Preparation Process

Step Description Reagents & Conditions Notes
A Alkylation of diethyl malonate with 3,5-bis-methanesulfonylbenzyl chloride Diethyl malonate (0.8 mol), sodium ethoxide (0.4 mol), ethanol solvent, 40-50 °C, 1-2 hours dropwise addition Produces 2-(3,5-bis-methanesulfonylbenzyl) diethyl malonate intermediate with high purity (~95%)
B Hydrolysis of diethyl malonate ester to disodium propanedioate salt Aqueous sodium hydroxide solution, room temperature to 80 °C, 4-8 hours Converts ester to disodium salt of propionic acid derivative
C Acidification and extraction Mineral acid (HCl, H2SO4, or H3PO4), ethyl acetate or ether solvent, temperature <80 °C for acidification, 120-250 °C for decarboxylation, 1-3 hours Yields 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid after solvent removal and purification

This method avoids harsh industrial conditions such as high pressure or dangerous reagents, favoring mild reaction temperatures and straightforward work-up procedures.

Alternative Approaches

Though specific literature on direct synthesis of this compound is limited, analogous compounds such as 3-(3-halogenophenyl)propionic acids are synthesized similarly, indicating the robustness of this malonate alkylation-hydrolysis-acidification route.

Research Findings and Analytical Data

  • The alkylation step yields intermediates with purity above 93%, indicating efficient substitution of the benzyl chloride derivative.
  • Hydrolysis under controlled alkaline conditions ensures complete conversion to the disodium salt without side reactions.
  • Acidification with mineral acids at mild temperatures prevents decomposition and favors high yield of the target acid.
  • The dual methanesulfonyl substitutions increase compound solubility and reactivity, facilitating purification and handling.

Data Table Summarizing Preparation Parameters

Parameter Range/Value Comments
Alkylation temperature 40-50 °C Controlled to prevent side reactions
Base catalyst Sodium ethoxide or KOH Used in 0.4-0.8 mol ratio
Hydrolysis temperature Room temperature to 80 °C 4-8 hours reaction time
Acidification temperature <80 °C To avoid degradation
Decarboxylation temperature 120-250 °C 1-3 hours for final acid formation
Solvents Ethanol, ethyl acetate, ether For reaction and extraction
Yield of intermediate 93-96% High efficiency of alkylation
Purity of final product >95% Confirmed by chromatographic methods

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(3,5-disubstituted-phenyl)propionic acid derivatives, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, tert-butyl-substituted analogs are synthesized via acid-catalyzed condensation of phenol derivatives with propionic acid precursors . Optimization steps include:

  • Temperature control : Maintain 80–100°C to balance reactivity and side-product formation .
  • Catalyst selection : Use H₂SO₄ or AlCl₃ for electrophilic substitution, monitoring reaction progress via TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Which analytical techniques are critical for characterizing 3-(3,5-disubstituted-phenyl)propionic acid derivatives?

Answer:

  • 1H/13C NMR : Confirm substituent positions and propionic acid backbone integrity. For tert-butyl derivatives, singlet peaks at δ 1.4 ppm (t-Bu) and δ 6.5–7.0 ppm (aromatic protons) are diagnostic .
  • HPLC-MS : Determine purity (>98%) and molecular weight (e.g., m/z 278.39 for C₁₇H₂₆O₃) using C18 columns with acetonitrile/water mobile phases .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

How can researchers validate the compound’s stability under experimental storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 150°C for tert-butyl derivatives) .
  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and 25°C for 1–6 months; monitor degradation via HPLC to establish shelf-life .
  • Light Sensitivity : Use amber vials to prevent photodegradation of phenolic groups .

Advanced Research Questions

How can computational modeling aid in predicting the structure-activity relationship (SAR) of phenylpropionic acid derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution in substituents (e.g., methanesulfonyl vs. tert-butyl groups) to predict antioxidant or receptor-binding activity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina .
  • QSAR Models : Correlate substituent lipophilicity (logP) with bioavailability using datasets from analogs .

What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by identifying coupling patterns and carbon-proton correlations .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propionic acid, CAS 501-97-3) .

How do researchers design experiments to assess the compound’s mechanism in biological systems?

Answer:

  • In Vitro Assays : Measure ROS scavenging (e.g., DPPH assay) for antioxidant activity or COX inhibition for anti-inflammatory potential .
  • Cell Viability Studies : Use MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify biotransformation pathways .

What methodologies are employed to analyze batch-to-batch variability in synthesis?

Answer:

  • Design of Experiments (DoE) : Vary reaction parameters (catalyst concentration, temperature) to identify critical quality attributes .
  • Statistical Process Control (SPC) : Monitor impurity profiles (e.g., residual solvents by GC-MS) across batches .
  • NMR Purity Indexing : Compare integral ratios of target compound peaks to known impurities .

Data Contradiction Analysis

Key Discrepancies in Evidence

  • Substituent Effects : The evidence focuses on tert-butyl/hydroxyl derivatives, while methanesulfonyl analogs may exhibit distinct electronic and steric properties. Researchers must adapt synthetic and analytical protocols accordingly.
  • Biological Activity : Antioxidant mechanisms in tert-butyl derivatives (via phenolic -OH) may not translate directly to sulfonyl groups, requiring tailored assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
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3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

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